CUPRIC THIOCYANATE
Description
Properties
IUPAC Name |
copper;dithiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Cu/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVVSSAWECGTRN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001337084 | |
| Record name | Copper(II) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001337084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cuprous thiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20469 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1111-67-7, 15192-76-4 | |
| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(II) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001337084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction of Copper(II) Salts with Thiocyanate Precursors
The most direct route to Cu(SCN)₂ involves combining copper(II) salts (e.g., Cu(NO₃)₂, CuSO₄) with ammonium or alkali metal thiocyanates (NH₄SCN, KSCN) in aqueous or methanolic solutions. For instance, dissolving Cu(NO₃)₂·2.5H₂O and NH₄SCN in methanol at 0°C yields trans-[Cu(SCN)₂(XPy)₂(MeOH)ₓ] complexes when substituted pyridine ligands (XPy) are introduced. This method leverages low temperatures to suppress the reduction of Cu(II) to Cu(I), a reaction accelerated by heat or prolonged stirring.
Key parameters include:
Challenges in Aqueous Synthesis
In aqueous systems, mixing CuSO₄ and KSCN produces a transient green precipitate presumed to be Cu(SCN)₂, which rapidly decomposes into CuSCN and (SCN)₂. The reaction’s sensitivity to concentration is evident: dilute solutions favor Cu(SCN)₂ formation, while concentrated solutions accelerate reduction. For example, adding 0.1 M CuSO₄ to 0.2 M KSCN yields a dark green solution that lightens as CuSCN precipitates, accompanied by gas evolution (likely HCN or (SCN)₂).
Ligand-Stabilized Synthesis for Enhanced Stability
Pyridine-Based Complexation
Introducing nitrogen-donor ligands like pyridine derivatives stabilizes Cu(SCN)₂ by occupying coordination sites and preventing reduction. A study synthesizing 20 copper(II) thiocyanate pyridine complexes demonstrated that ligands such as 4-methylpyridine (4-MePy) and 3-cyanopyridine (3-CNPy) form stable trans-[Cu(SCN)₂(XPy)₂(MeOH)ₓ] structures. These complexes crystallize from methanol at 0°C, with yields exceeding 80% in optimized conditions.
Table 1: Representative Cu(SCN)₂ Pyridine Complexes
| Ligand (XPy) | Crystal Color | Decomposition Temp (°C) | Key Bond Lengths (Å) |
|---|---|---|---|
| 4-MePy | Dark green | 180 | Cu-N: 1.98, Cu-S: 2.32 |
| 3-CNPy | Blue | 190 | Cu-N: 2.01, Cu-S: 2.29 |
| 4-ClPy | Black | 175 | Cu-N: 2.03, Cu-S: 2.35 |
Solvent and Temperature Effects
Methanol serves dual roles as a solvent and weak ligand, coordinating to Cu(II) in the absence of stronger donors. Reactions at 0°C suppress thiocyanogen formation, whereas room-temperature syntheses yield CuSCN as a byproduct. For example, stirring Cu(NO₃)₂ and NH₄SCN in methanol at 25°C produces CuSCN within hours, whereas cooling to 0°C maintains Cu(II) integrity.
Solid-Phase and Mechanochemical Approaches
Mechanochemical Synthesis Insights
While solid-phase methods are established for CuSCN, adapting these for Cu(SCN)₂ remains challenging due to redox instability. Ball milling CuSO₄ with KSCN and sulfite reductants at 300–500 rpm produces CuSCN nanoparticles (20–100 nm) within 2–10 hours. However, excluding reductants and optimizing oxidant conditions could theoretically yield Cu(SCN)₂, though no successful reports exist.
Comparative Analysis of Solid vs. Solution Methods
| Parameter | Solution-Based Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Yield | 60–85% | 48–99% |
| Purity | High (with ligands) | Moderate |
| Byproducts | CuSCN, (SCN)₂ | CuSCN |
| Scalability | Limited by ligands | Industrial |
Stabilization Challenges and Decomposition Pathways
Thermal and Hydrolytic Instability
Cu(SCN)₂ decomposes via two primary pathways:
Strategies for Inhibition
Chemical Reactions Analysis
Decomposition Reactions
Cupric thiocyanate can decompose under certain conditions, particularly when heated or in the presence of strong oxidizing agents. The decomposition can yield copper(I) thiocyanate and release thiocyanogen gas:
This reaction highlights the instability of this compound under thermal stress, leading to the formation of more stable copper(I) species.
Redox Reactions
This compound exhibits redox behavior, particularly in reactions involving reducing agents such as sulfites. For example, when sulfur dioxide or sulfite ions are introduced, they can reduce cupric ions to cuprous ions:
In this context, the presence of excess thiocyanate ions can stabilize the cuprous state, leading to the precipitation of copper(I) thiocyanate .
Formation of Complexes
This compound readily forms complexes with various ligands. For instance, it can coordinate with amines to form metal-organic networks:
where represents amine ligands such as pyridine or morpholine. These complexes exhibit unique luminescent properties and are studied for potential applications in optoelectronics .
Reaction Mechanisms
Several studies have explored the mechanisms behind the reactions involving this compound. For instance, when mixed with potassium thiocyanate in excess, a green complex forms due to the coordination of thiocyanate ions with copper(II), which can later convert to a black isothiocyanato complex under different conditions .
Stability and Solubility
The solubility characteristics of this compound vary significantly based on concentration and temperature. In dilute solutions, it may lead to different coordination geometries and complex formations that affect its stability and reactivity .
Spectroscopic Studies
Raman spectroscopy has been employed to identify distinct bonding environments within this compound complexes, revealing at least two different S-bonded species which contribute to its chemical behavior .
Scientific Research Applications
Cupric thiocyanate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other thiocyanate compounds and coordination polymers.
Biology: this compound is used in biochemical assays and as a reagent in various biological experiments.
Mechanism of Action
The mechanism of action of cupric thiocyanate involves its ability to form coordination complexes with various ligands. The copper(II) ion in this compound can interact with different molecular targets, including proteins and enzymes, affecting their activity. The pathways involved in these interactions depend on the specific ligands and conditions used in the reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cupric thiocyanate belongs to the broader class of metal thiocyanates, which vary in metal centers and physicochemical behaviors. Below, CuSCN is compared with lithium thiocyanate (LiSCN) and cobalt(II) thiocyanate (Co(SCN)₂) , two structurally related compounds with distinct properties.
Lithium Thiocyanate (LiSCN)
- Chemical Composition : LiSCN (CAS 556-65-0) consists of a lithium cation paired with a thiocyanate anion. Commercial formulations often contain ~65% LiSCN and 35% water .
- Solubility : Highly soluble in water (>500 g/L at 25°C), unlike CuSCN, which precipitates in aqueous media.
- Applications : Primarily used as a electrolyte additive in lithium-ion batteries and as a nitrating agent in organic chemistry.
- Toxicity : Acute oral toxicity (LD₅₀ in rats: 450 mg/kg) is lower than CuSCN, but prolonged exposure can cause thyroid dysfunction due to thiocyanate ion accumulation .
Cobalt(II) Thiocyanate (Co(SCN)₂)
- Chemical Composition : Co(SCN)₂ (CAS 97126-35-7) is a cobalt(II) salt with two thiocyanate ligands. It is typically anhydrous and hygroscopic .
- Solubility: Moderately soluble in ethanol and acetone, forming blue solutions. Unlike CuSCN, it reacts with water to form hydrates.
- Applications : Used in humidity sensors and as a reagent for detecting aluminum ions in analytical chemistry.
Data Tables
Table 1: Comparative Physicochemical Properties
Table 3: Toxicological Data
Research Findings
- Structural Studies: X-ray diffraction analyses reveal that CuSCN forms a hexagonal lattice, whereas Co(SCN)₂ adopts a monoclinic structure. These differences influence their conductivity and thermal stability .
- Reactivity: CuSCN undergoes redox reactions with halides, forming copper halides and thiocyanate radicals. In contrast, Co(SCN)₂ reacts with ammonia to form coordination complexes, a property exploited in sensor technologies .
- Toxicogenomics: Comparative studies indicate that CuSCN induces oxidative stress pathways in zebrafish embryos at lower concentrations than LiSCN, highlighting its environmental toxicity .
Biological Activity
Cupric thiocyanate (Cu(SCN)₂) is an inorganic compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through various studies, highlighting its mechanisms, effects, and applications.
This compound is a coordination compound where copper is in the +2 oxidation state. The active species released from this compound is the cupric ion (Cu²⁺), which plays a crucial role in biological systems. The cupric ion is known for its ability to participate in redox reactions and form complexes with various biomolecules, influencing cellular processes.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | Cu(SCN)₂ |
| Molar Mass | 178.66 g/mol |
| Solubility | Soluble in water |
| Appearance | White crystalline solid |
Antibacterial and Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria. A study assessed the antibacterial activity of copper(II) complexes, including this compound, against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these complexes showed notable inhibition at concentrations above 1 µM but below 10 µM, suggesting their potential use as antimicrobial agents .
Case Study: Antibacterial Activity
- Organisms Tested : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Candida albicans
- Concentration Range : 1 µM to 10 µM
- Findings : Effective inhibition observed at higher concentrations.
Toxicological Profile
While this compound has beneficial biological activities, it also poses toxicity risks. The relationship between copper levels and physiological effects follows a 'U'-shaped dose-response curve. Low levels can lead to deficiency-related issues, while excessive copper can result in toxicity. Chronic exposure to high levels of copper can cause liver damage and neurological disorders .
Table 2: Toxicological Effects of Copper
| Effect | Concentration Level |
|---|---|
| Deficiency Symptoms | Low copper intake |
| Toxicity Symptoms | High copper intake |
| Observed Effects | Liver damage, neurological impairment |
Applications in Medicine
The unique properties of this compound have led to its exploration in various medical applications. Its role as an antiseptic and disinfectant has been noted historically, with formulations designed to replace more toxic substances like mercurial compounds. Its non-irritant nature and solubility make it suitable for topical applications .
Research Findings on Medical Applications
- Antiseptic Use : this compound has been utilized in formulations aimed at treating skin infections due to its antimicrobial properties.
- Potential Drug Development : Ongoing research aims to develop copper-based drugs that leverage the biological activity of this compound for therapeutic purposes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing cupric thiocyanate with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves aqueous reactions between copper(II) salts (e.g., CuSO₄) and thiocyanate salts (e.g., KSCN). To ensure purity, stoichiometric ratios must be tightly controlled (e.g., 1:2 molar ratio of Cu²⁺:SCN⁻), and pH should be maintained between 3–5 to prevent hydrolysis of Cu²⁺. Post-synthesis, purification via recrystallization in ethanol-water mixtures is recommended. Reproducibility requires detailed documentation of temperature, agitation speed, and drying conditions (e.g., vacuum drying at 60°C for 24 hrs) .
- Key Metrics : Purity can be validated via X-ray diffraction (XRD) for crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?
- Methodological Answer :
- FT-IR : Identifies SCN⁻ bonding modes (e.g., ν(C≡N) ~2050–2100 cm⁻¹; bridging vs. terminal thiocyanate ligands).
- UV-Vis : Detects d-d transitions of Cu²⁺ in octahedral/tetrahedral coordination (e.g., absorption bands at 600–800 nm).
- XPS : Confirms oxidation states (Cu²⁺ binding energy ~934–935 eV).
Data interpretation should cross-reference spectral features with literature databases (e.g., RRUFF Project) and include error margins for peak assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bandgap values of this compound (ranging 3.4–3.8 eV) across studies?
- Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., defect density) or measurement techniques (Tauc plot vs. UV-Vis extrapolation). To address this:
Standardize Synthesis : Use identical precursors and annealing conditions (e.g., 200°C in N₂ atmosphere).
Cross-Validate Techniques : Compare Tauc plot (for direct/indirect transitions) with photoluminescence excitation (PLE) spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
